ethyl 5-(hydroxymethyl)-3-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-(hydroxymethyl)-3-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(hydroxymethyl)-3-methyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl acetoacetate with hydrazine hydrate, followed by the introduction of a hydroxymethyl group. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(hydroxymethyl)-3-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 5-(hydroxymethyl)-3-methyl-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: The compound can be used in the production of agrochemicals and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-(hydroxymethyl)-3-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The pyrazole ring can interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Ethyl 5-(hydroxymethyl)-3-methyl-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives such as:
Ethyl 3-methyl-1H-pyrazole-4-carboxylate: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.
5-(Hydroxymethyl)-3-methyl-1H-pyrazole-4-carboxylic acid: The ester group is replaced with a carboxylic acid, altering its solubility and reactivity.
3-Methyl-1H-pyrazole-4-carboxylate: Lacks both the hydroxymethyl and ester groups, which can significantly change its chemical properties and applications.
This compound stands out due to the presence of both the hydroxymethyl and ester groups, which provide unique reactivity and potential for diverse applications.
Properties
IUPAC Name |
ethyl 3-(hydroxymethyl)-5-methyl-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-3-13-8(12)7-5(2)9-10-6(7)4-11/h11H,3-4H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIQFMGPPXKILA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1CO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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